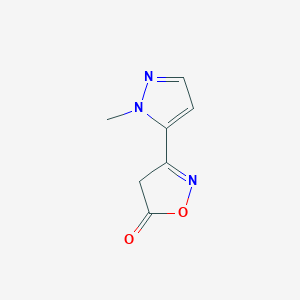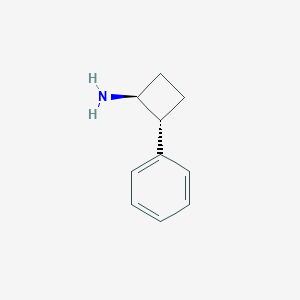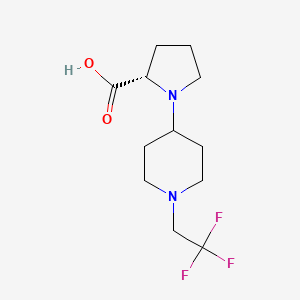
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an L-proline moiety. The trifluoroethyl group imparts distinct physicochemical properties, making the compound valuable in medicinal chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides as reagents.
Coupling with L-Proline: The final step involves coupling the trifluoroethyl-substituted piperidine with L-proline. This can be achieved through peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a modulator of biological pathways. The trifluoroethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and stability of various products.
作用机制
The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methyl butanoate
- (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethyl acetate
Uniqueness
Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline stands out due to its incorporation of the L-proline moiety. This addition can influence the compound’s biological activity and pharmacokinetic properties, making it a unique and valuable compound for various applications.
属性
分子式 |
C12H19F3N2O2 |
|---|---|
分子量 |
280.29 g/mol |
IUPAC 名称 |
(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19/h9-10H,1-8H2,(H,18,19)/t10-/m0/s1 |
InChI 键 |
LOHMICKNSAVWJI-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O |
规范 SMILES |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


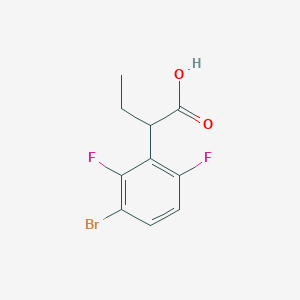

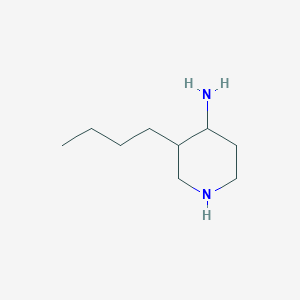

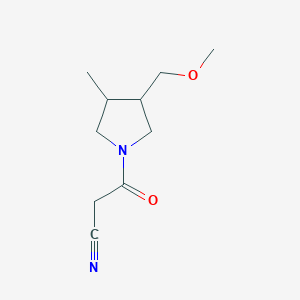
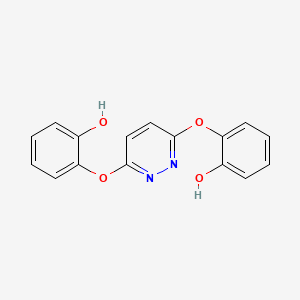
![7-(1-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332145.png)
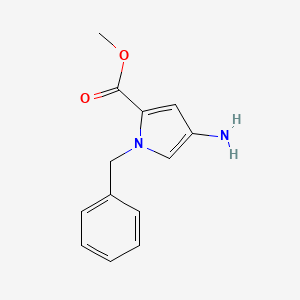
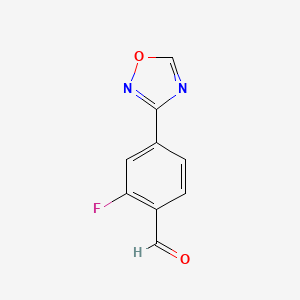
![5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13332170.png)

